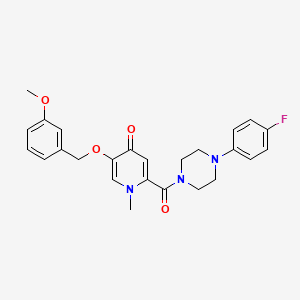
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H26FN3O4 and its molecular weight is 451.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a synthetic derivative belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine ring substituted with a 4-fluorophenyl group .
- A methylpyridinone core.
- A methoxybenzyl ether substituent.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. The presence of the fluorophenyl group is believed to enhance serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that similar compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and cognitive function .
Antitumor Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, the presence of the methoxybenzyl group contributes to its cytotoxic effects against tumor cells, potentially through apoptosis induction mechanisms .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to quantify its effectiveness against specific pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition: Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .
- Receptor Modulation: The piperazine moiety is known for its ability to bind various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of depression and other mood disorders .
Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test, showing a marked decrease in immobility time compared to controls .
Study 2: Antitumor Activity Assessment
In vitro assays were performed on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Data Table: Biological Activities Summary
属性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNDWHMUMNODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














